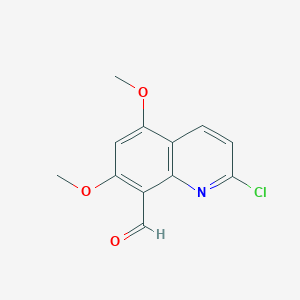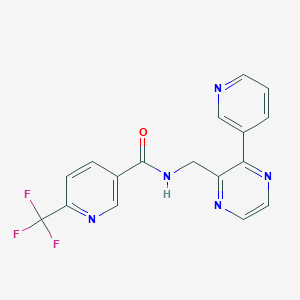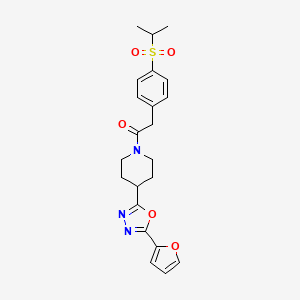
2-(cyclohexylamino)-2-oxoethyl 5-bromonicotinate
Vue d'ensemble
Description
2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate is a chemical compound that combines a cyclohexylamino group with a brominated nicotinic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-2-oxoethyl 5-bromonicotinate typically involves the esterification of 5-bromonicotinic acid with 2-(cyclohexylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium azide would yield 2-(cyclohexylamino)-2-oxoethyl 5-azidonicotinate.
Hydrolysis: The major products are 5-bromonicotinic acid and 2-(cyclohexylamino)-2-oxoethanol.
Applications De Recherche Scientifique
2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry:
Material Science: Can be used to create coordination polymers with unique properties such as luminescence and magnetism.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromonicotinic Acid: Shares the brominated nicotinic acid structure but lacks the cyclohexylamino and oxoethyl groups.
Tert-Butyl 5-Bromonicotinate: Similar ester structure but with a tert-butyl group instead of the cyclohexylamino and oxoethyl groups.
Propriétés
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-6-10(7-16-8-11)14(19)20-9-13(18)17-12-4-2-1-3-5-12/h6-8,12H,1-5,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUYSQIIYLUDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320179 | |
| Record name | [2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380486-14-6 | |
| Record name | [2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B2499914.png)



![N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE](/img/structure/B2499920.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![4-(3,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2499922.png)
![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)
![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)
![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)


